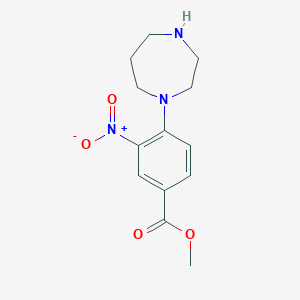
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through an intramolecular reductive amination of the corresponding aminoketone.
Nitration of the Benzoate: The nitration of the benzoate can be achieved by treating methyl benzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Coupling of the Diazepane and Nitrobenzoate: The final step involves the coupling of the diazepane ring with the nitrobenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.
Oxidation: The diazepane ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.
Oxidation: Hydrogen peroxide, solvent (e.g., acetonitrile), room temperature.
Major Products Formed
Reduction: Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate.
Substitution: Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide or Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol.
Oxidation: this compound N-oxide.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of diazepane-containing compounds with biological targets such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on the target molecule. This binding can result in the modulation of the target’s activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide: Similar structure but with an amide group instead of an ester group.
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate is unique due to the presence of both a diazepane ring and a nitrobenzoate ester in its structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The nitro group can participate in various redox reactions, while the diazepane ring can interact with biological targets, making this compound versatile for research and industrial applications.
Eigenschaften
CAS-Nummer |
870998-07-5 |
|---|---|
Molekularformel |
C13H17N3O4 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate |
InChI |
InChI=1S/C13H17N3O4/c1-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 |
InChI-Schlüssel |
JKAONKYWFIFSDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















